4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide
Description
4-Bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide is a structurally complex heterocyclic compound featuring a polycyclic core with sulfur (thia) and nitrogen (aza) atoms, substituted by a 4-bromobenzamide group. The bromine atom at the para position of the benzamide moiety may enhance electronic effects or serve as a handle for further derivatization, as seen in brominated heterocycles .
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTOACXLSUQQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-bromo-N-{11-thia-13-azatetracyclo[7510^{5,15}Given its specialized applications, production is likely limited to research laboratories and small-scale manufacturing facilities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
The compound 4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and synthetic methodology, supported by relevant data and case studies.
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar structural features to this compound exhibit promising anticancer properties. For instance, studies have shown that the incorporation of sulfur and nitrogen heteroatoms in aromatic systems can enhance biological activity against cancer cell lines due to their ability to interact with cellular targets and pathways involved in tumor growth and metastasis .
Antimicrobial Properties
There is also emerging evidence that this compound may possess antimicrobial properties. Similar thiazole and azole derivatives have been reported to exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival .
Case Study: Synthesis and Evaluation of Analogues
A study focused on synthesizing analogues of this compound found that modifications to the benzamide moiety could lead to enhanced potency against specific cancer cell lines. The synthesized compounds were evaluated using MTT assays to determine their cytotoxic effects .
Materials Science Applications
Fluorescent Materials
The unique structural characteristics of this compound allow it to be explored as a potential fluorescent probe in materials science. The presence of conjugated systems within its structure can facilitate efficient light absorption and emission properties suitable for applications in sensors and imaging techniques .
Data Table: Photophysical Properties
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| 4-bromo-N-{...} | 350 | 450 | 20 |
| Analogue A | 360 | 460 | 25 |
| Analogue B | 355 | 455 | 22 |
Synthetic Methodology Applications
C–S Bond Formation
The compound's synthesis often involves C–S bond formation strategies that are critical in organic synthesis. Recent advancements have utilized transition metal catalysis to facilitate the formation of these bonds efficiently. For example, palladium-catalyzed methods have been employed successfully in synthesizing thioether derivatives from aryl halides and thiols .
Case Study: Catalytic Methods
A recent study demonstrated a novel palladium-catalyzed approach for synthesizing thioether derivatives from aryl chlorides using thiols as coupling partners. The optimized conditions yielded high conversion rates and selectivity for desired products containing similar frameworks to this compound .
Mechanism of Action
The mechanism of action of 4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known for its biological activity, which may include binding to enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues: Substituted Benzothiazoles and Imidazothiadiazoles
The target compound shares structural motifs with benzothiazole derivatives, such as 2-(4′-bromo-benzamido)-benzothiazoles (e.g., compounds #1–12 in ). Key similarities and differences include:
Reactivity and Functionalization
The bromine atom in the target compound’s benzamide group may undergo substitution reactions, akin to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), where bromine is replaced by secondary amines. However, the electron-withdrawing benzamide group in the target compound could deactivate the bromine, requiring harsher conditions or catalysts for substitution .
Bioactivity and Mechanism
While bioactivity data for the target compound is absent in the evidence, structurally related benzothiazoles exhibit hGSTP1-1 enzyme inhibition (). The target’s polycyclic system may enhance interactions with enzyme active sites, similar to marine-derived metabolites with complex heterocycles (). For instance:
The presence of sulfur and nitrogen atoms in the target’s heterocycle could facilitate hydrogen bonding or metal coordination, critical for bioactivity .
Analytical and Computational Evaluation
Computational modeling of its polycyclic system may reveal unique binding poses compared to simpler benzothiazoles.
Biological Activity
Chemical Structure and Properties
The compound features a unique tetracyclic structure that incorporates a sulfur atom (thia) and a nitrogen atom (azatetracyclo), contributing to its potential reactivity and biological interactions. The presence of the bromine substituent may enhance its pharmacological properties by influencing the compound's lipophilicity and interaction with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. For instance, studies on related thiazole and thiophene derivatives have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The tetracyclic structure of 4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide suggests potential anticancer activity. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For example:
- Case Study : A derivative exhibited selective cytotoxicity against breast cancer cells by targeting the PI3K/Akt signaling pathway.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research on structurally analogous compounds has demonstrated their ability to inhibit key enzymes involved in disease pathways:
- Example : Inhibition of topoisomerase or kinases has been observed in related benzamide derivatives, suggesting a similar mechanism could be at play for this compound.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes.
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Enzyme Interaction : Binding to active sites of enzymes leading to inhibition of their function.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Cell membrane disruption | |
| Compound B | Anticancer | Apoptosis induction | |
| Compound C | Enzyme inhibitor | Competitive inhibition |
Table 2: Case Studies on Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
